molecular formula C27H24N4O4S B2642411 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 2034353-43-8

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2642411
CAS No.: 2034353-43-8
M. Wt: 500.57
InChI Key: RGJAERQMDMSHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide, is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3). Its design is based on a pyrrolopyrimidine scaffold, a structure known to confer high affinity and selectivity for the ATP-binding site of kinases . The selectivity for JAK3 over other JAK family members is a critical feature, as JAK3 signaling is predominantly mediated through its partnership with the common gamma chain (γc) cytokine receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This pathway is essential for the development, function, and homeostasis of lymphocytes . Consequently, this inhibitor serves as a valuable pharmacological tool for investigating T-cell and B-cell mediated immune responses, and it is a candidate for research into autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as in the context of organ transplant rejection. Furthermore, due to the role of JAK-STAT signaling in hematological malignancies, this compound is also relevant for preclinical oncology research aimed at disrupting survival pathways in certain cancer cells . By specifically targeting JAK3, researchers can dissect the complex interplay of cytokine signaling in both normal and pathological states, providing crucial insights for the development of targeted immunotherapies.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-2-34-20-12-10-19(11-13-20)31-26(33)25-24(22(16-29-25)18-7-4-3-5-8-18)30-27(31)36-17-23(32)28-15-21-9-6-14-35-21/h3-14,16,29H,2,15,17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJAERQMDMSHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Understanding its biological activity is crucial for assessing its efficacy as a drug candidate.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O3SC_{23}H_{24}N_2O_3S, with a molecular weight of approximately 420.52 g/mol. The structural features include a pyrrolopyrimidine core, which is known for various biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its anticancer and antimicrobial properties. Below are detailed findings from various research efforts:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:
    • Inhibition of key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt and MAPK pathways).
    • Induction of apoptosis via caspase activation.
  • Case Studies :
    • A study demonstrated that derivatives of pyrrolopyrimidines, including similar compounds, showed significant inhibition of cancer cell growth with IC50 values ranging from 0.36 to 3.36 μM against prostate (PC-3) and lung (A-549) cancer cells .
    • Another investigation highlighted the compound's ability to inhibit cyclin-dependent kinases (CDK), which are critical in cell cycle regulation, suggesting potential use in treating breast cancer .

Antimicrobial Activity

  • In Vitro Studies : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. Specific studies have reported:
    • Inhibition of bacterial growth at concentrations as low as 0.5 µg/mL against Gram-positive bacteria.
    • A structure-activity relationship (SAR) analysis suggested that modifications to the phenyl rings enhance antimicrobial potency .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 / Effective ConcentrationMechanism of Action
AnticancerPC-3 (Prostate Cancer)1.54 µMCDK inhibition, apoptosis induction
AnticancerA-549 (Lung Cancer)3.36 µMPI3K/Akt pathway inhibition
AntimicrobialGram-positive bacteria0.5 µg/mLCell wall synthesis inhibition

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing.
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets, providing insights into its potential therapeutic mechanisms .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name / Reference Substituent at Position 3 Substituent at Position 7 Thioacetamide Side Chain Notable Features
Target Compound 4-Ethoxyphenyl Phenyl N-(furan-2-ylmethyl) Ether group enhances metabolic stability; furan may reduce solubility
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Butyl Phenyl N-(3,4-dichlorophenyl) Dichlorophenyl increases hydrophobicity and potential toxicity
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Chlorophenyl Phenyl Dipentylamino + ester group Chlorine enhances electronegativity; ester improves solubility but may reduce stability
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo-[3,2-d]pyrimidine 4-Fluorophenyl Phenyl 2-Naphthyloxy Naphthyloxy introduces steric bulk, potentially hindering target binding

Key Structural and Functional Differences

Position 3 Substituents
  • 4-Ethoxyphenyl (Target Compound): The ethoxy group balances lipophilicity and metabolic resistance.
  • Halogenated Aromatics (e.g., 4-chlorophenyl , 4-fluorophenyl ) : Electronegative halogens enhance binding to hydrophobic pockets but may increase toxicity risks.
  • Butyl () : Aliphatic chains improve membrane permeability but are susceptible to CYP450-mediated oxidation .
Thioacetamide Side Chain
  • Furan-2-ylmethyl (Target Compound) : Furan’s oxygen atom enables hydrogen bonding, but its planar structure may limit conformational flexibility. Compared to dichlorophenyl (), furan likely reduces logP, improving aqueous solubility .
  • 3,4-Dichlorophenyl () : High hydrophobicity enhances target affinity but may reduce solubility and increase off-target interactions .

Spectroscopic and Crystallographic Insights

  • NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts, indicating altered electronic environments. For the target compound, the ethoxyphenyl group may shield adjacent protons, while the furan ring could deshield nearby atoms .
  • Crystallography : and demonstrate that substituents like naphthyloxy or chlorophenyl influence molecular packing via π-π stacking or halogen bonding. The ethoxyphenyl group in the target compound may adopt a conformation that optimizes crystal lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.